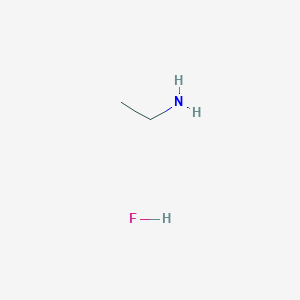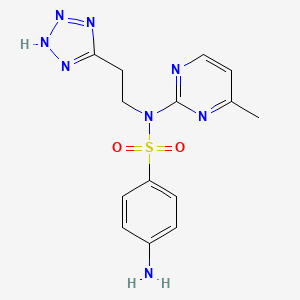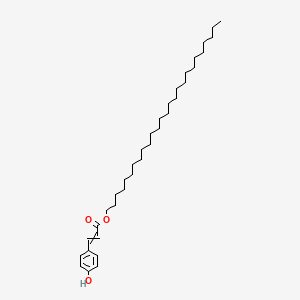
Tetrabenzo(a,e,klm,s)picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabenzo(a,e,klm,s)picene is a polycyclic aromatic hydrocarbon with the molecular formula C36H20. It is known for its complex structure, consisting of multiple fused benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzo(a,e,klm,s)picene typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under high-temperature conditions. For instance, the cyclodehydrogenation of specific polyphenylene precursors can yield this compound . Catalysts such as palladium or platinum are often employed to facilitate these reactions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabenzo(a,e,klm,s)picene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Tetrabenzo(a,e,klm,s)picene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of Tetrabenzo(a,e,klm,s)picene involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Tetrabenzoporphyrin: Known for its applications in photodynamic therapy and as a photosensitizer.
Circumazulene: A nonalternant isomer of circumnaphthalene with unique aromatic properties.
Uniqueness
Tetrabenzo(a,e,klm,s)picene stands out due to its specific arrangement of benzene rings, which imparts distinct electronic and chemical properties.
Propiedades
Número CAS |
72382-90-2 |
|---|---|
Fórmula molecular |
C36H20 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
nonacyclo[18.14.2.02,7.08,36.09,18.010,15.023,35.025,34.028,33]hexatriaconta-1(34),2,4,6,8,10,12,14,16,18,20(36),21,23(35),24,26,28,30,32-octadecaene |
InChI |
InChI=1S/C36H20/c1-3-9-27-21(7-1)13-15-23-19-25-17-18-26-20-24-16-14-22-8-2-4-10-28(22)32(24)36-30-12-6-5-11-29(30)35(31(23)27)33(25)34(26)36/h1-20H |
Clave InChI |
GJUKITWGXUBGCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C5C6=C(C=C4)C=C7C=CC8=CC=CC=C8C7=C6C9=CC=CC=C9C5=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


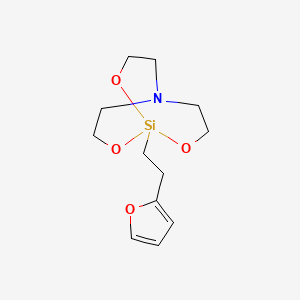
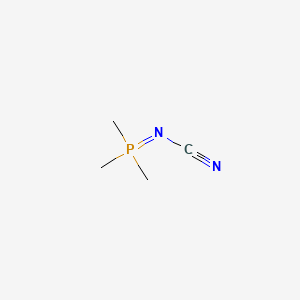
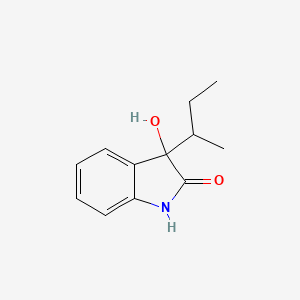

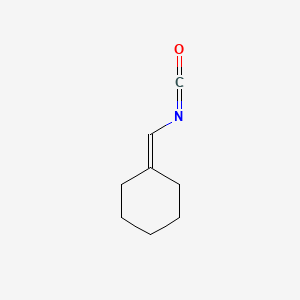

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
